3'-Deoxy-3'-fluoroinosine
Overview
Description
3’-Deoxy-3’-fluoroinosine is a purine nucleoside analogue known for its significant biological activity. This compound has been studied for its potential antileishmanial and antitumor properties, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoroinosine typically involves the fluorination of inosine derivatives. One common method includes the use of bovine adenosine deaminase to convert 3’-Deoxy-3’-fluoroadenosine into 3’-Deoxy-3’-fluoroinosine . The reaction conditions often involve aqueous solutions and specific pH buffers to facilitate the conversion.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may employ advanced fluorination techniques and continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 3’-Deoxy-3’-fluoroinosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride or cesium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various fluorinated derivatives, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
3’-Deoxy-3’-fluoroinosine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-fluoroinosine involves its incorporation into cellular processes, where it interferes with nucleic acid synthesis. In Leishmania species, the compound is metabolized to 3’-Deoxy-3’-fluoroadenosine 5’-triphosphate, which disrupts DNA synthesis and induces cytotoxic effects . In cancer cells, it inhibits DNA synthesis and induces apoptosis, contributing to its antitumor activity .
Comparison with Similar Compounds
3’-Deoxy-3’-fluoroadenosine: A precursor in the synthesis of 3’-Deoxy-3’-fluoroinosine.
Carbocyclic inosine: Another purine nucleoside analogue with antileishmanial activity.
Formycin B: A purine analogue with similar biochemical properties.
Uniqueness: 3’-Deoxy-3’-fluoroinosine is unique due to its specific fluorination at the 3’ position, which enhances its biological activity and selectivity. This modification allows it to be metabolized differently by target organisms, providing a distinct mechanism of action compared to other nucleoside analogues .
Properties
IUPAC Name |
9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O4/c11-5-4(1-16)19-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYFYFKHABGRAR-QYYRPYCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922453 | |
Record name | 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117517-20-1 | |
Record name | 3'-Deoxy-3'-fluoroinosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117517201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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